molecular formula C12H23N5 B15216259 5-Octylpyrimidine-2,4,6-triamine CAS No. 94087-73-7

5-Octylpyrimidine-2,4,6-triamine

Cat. No.: B15216259
CAS No.: 94087-73-7
M. Wt: 237.34 g/mol
InChI Key: HZGBHPCFGGQKLH-UHFFFAOYSA-N
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Description

5-Octylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C12H23N5. It is characterized by a pyrimidine ring substituted with an octyl group at the 5-position and amino groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylpyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with an octyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the pyrimidine ring attack the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Octylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Octylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Octylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

94087-73-7

Molecular Formula

C12H23N5

Molecular Weight

237.34 g/mol

IUPAC Name

5-octylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10(13)16-12(15)17-11(9)14/h2-8H2,1H3,(H6,13,14,15,16,17)

InChI Key

HZGBHPCFGGQKLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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